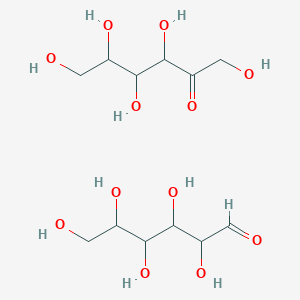

Invert Sugar

説明

mixture of approx 50% dextrose & 50% levulose obtained by acid hydrolysis of cane suga

特性

IUPAC Name |

2,3,4,5,6-pentahydroxyhexanal;1,3,4,5,6-pentahydroxyhexan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H12O6/c2*7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2;1,3-6,8-12H,2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVXUVWGSCCGHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O.C(C(C(C(C(=O)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

>105ºC |

Source

|

| Record name | Invert sugar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09344 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Completely soluble |

Source

|

| Record name | Invert sugar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09344 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Density |

1.00211 (WT %= 1; VACUUM) |

Source

|

| Record name | INVERT SUGAR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2008 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

8013-17-0 |

Source

|

| Record name | Invert sugar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09344 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sugar, invert | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sugar, invert | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.446 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INVERT SUGAR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2008 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes |

Source

|

| Record name | Invert sugar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09344 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Invert Sugar in Food Science

Executive Summary: Invert sugar, a synergistic mixture of glucose and fructose (B13574), presents a unique profile of chemical and physical properties that make it a highly functional ingredient in the food industry. Produced through the hydrolysis of sucrose (B13894), this sweetener offers enhanced sweetness, superior moisture retention, and improved textural characteristics in a wide array of food products. Its ability to inhibit crystallization and participate readily in Maillard browning reactions further distinguishes it from its precursor, sucrose. This guide provides a detailed examination of these properties, supported by quantitative data, standard experimental protocols, and process visualizations for researchers and scientists in food science and related fields.

Core Chemical and Physical Properties

Invert sugar is fundamentally different from sucrose due to the cleavage of the glycosidic bond, resulting in an equimolar mixture of the monosaccharides glucose and fructose.[1][2] This compositional change is the primary driver of its distinct functional properties.

Composition and Formation

Invert sugar is formed via the hydrolysis of sucrose (C₁₂H₂₂O₁₁), a disaccharide, into its constituent monosaccharides: glucose (C₆H₁₂O₆) and fructose (C₆H₁₂O₆).[3] This reaction can be catalyzed by either an acid (such as citric acid or cream of tartar) or the enzyme invertase.[4][5] The process is termed "inversion" because the specific optical rotation of the sugar solution changes from a positive value (dextrorotatory, +66.5°) for sucrose to a negative value (levorotatory, approximately -20°) for the resulting glucose and fructose mixture.

The hydrolysis reaction is as follows: C₁₂H₂₂O₁₁ (sucrose) + H₂O (water) → C₆H₁₂O₆ (glucose) + C₆H₁₂O₆ (fructose)

dot

Caption: Sucrose hydrolysis into glucose and fructose via acid or enzymatic catalysis.

Sweetness Profile

Invert sugar is generally perceived as being sweeter than sucrose on an equal weight basis, approximately 1.2 to 1.3 times sweeter. This enhanced sweetness is primarily attributed to the fructose component, which is significantly sweeter than sucrose. Glucose, conversely, is less sweet than sucrose. This property allows for a reduction in the total sugar content of a product while maintaining the desired level of sweetness.

Hygroscopicity and Water Activity

A key characteristic of invert sugar is its high hygroscopicity—the ability to attract and retain moisture. This is largely due to the presence of fructose. This property acts as a humectant in food products, extending shelf life by keeping items like cakes, cookies, and confections moist. Consequently, invert sugar solutions can achieve a lower water activity (a_w) compared to sucrose solutions at the same concentration, which contributes to microbial stability and preservation.

Solubility and Crystallization Control

Invert sugar is more soluble in water than sucrose, a property that is particularly advantageous in the production of syrups, beverages, and frozen desserts. The mixture of monosaccharides in invert sugar interferes with the molecular arrangement required for sucrose crystal lattice formation. This makes it an excellent agent for preventing or inhibiting unwanted crystallization in products like candies, fondants, and icings, resulting in a smoother texture.

Role in Browning Reactions (Maillard Reaction)

Unlike sucrose, which is a non-reducing sugar, invert sugar is a mixture of two reducing sugars. The free carbonyl groups of glucose and fructose readily participate in the Maillard reaction with amino acids in the presence of heat. This non-enzymatic browning reaction is responsible for the desirable golden-brown crust, savory flavors, and rich aromas developed in baked goods like breads and cookies.

dot

Caption: The Maillard reaction involves a reducing sugar and an amino acid.

Fermentability

The monosaccharides in invert sugar, glucose and fructose, are directly and readily fermentable by yeast and other microorganisms. Sucrose, in contrast, must first be hydrolyzed into these monosaccharides by the enzyme invertase (secreted by the yeast) before fermentation can begin. The use of invert sugar can therefore accelerate fermentation processes in baking and the production of alcoholic beverages.

Additional Physical Properties

-

Freezing Point Depression: Invert sugar is more effective at lowering the freezing point of water than an equivalent mass of sucrose because it contains twice the number of molecules (glucose + fructose) in solution. This property is crucial in frozen desserts like ice cream and sorbet, as it helps prevent the formation of large ice crystals, leading to a smoother, creamier texture.

-

Viscosity: The viscosity of invert sugar solutions is dependent on concentration and temperature. Compared at the same concentration and temperature, invert sugar solutions generally have a lower viscosity than sucrose solutions.

-

Refractive Index: The refractive index of an invert sugar solution correlates with its concentration (total solids) and is a common method for quality control, often measured in °Brix.

Quantitative Data Summary

The functional advantages of invert sugar can be quantified and compared with its precursor, sucrose, and its constituent monosaccharides.

Table 1: Relative Sweetness of Common Sugars

| Sweetener | Relative Sweetness (Sucrose = 100) |

|---|---|

| Sucrose | 100 |

| Invert Sugar | ~120 - 130 |

| Fructose | ~120 - 170 |

| Glucose (Dextrose) | ~70 - 80 |

(Source: Data compiled from multiple sources indicating fructose's higher sweetness and glucose's lower sweetness relative to sucrose.)

Table 2: Comparative Physical Properties

| Property | Sucrose | Invert Sugar | Rationale for Difference |

|---|---|---|---|

| Solubility ( g/100g H₂O at 20°C) | ~200 | >200 (Highly Soluble) | The mixture of more soluble fructose and glucose prevents crystallization. |

| Crystallization Tendency | High | Low | Glucose and fructose molecules interfere with the sucrose crystal lattice. |

| Hygroscopicity | Moderate | High | High hygroscopicity is driven by the fructose component. |

| Maillard Reactivity | None (Non-reducing) | High (Reducing) | Free carbonyl groups on glucose and fructose are highly reactive. |

Table 3: Viscosity of Sugar Solutions at 20°C

| Sugar (at 60% w/w solution) | Approximate Viscosity (mPa·s) |

|---|---|

| Sucrose | ~180 |

| Invert Sugar | ~100 |

| Glucose | ~120 |

| Fructose | ~80 |

(Source: Approximate values derived from literature indicating viscosity decreases in the order of sucrose > glucose > invert sugar > fructose.)

Standard Experimental Protocols

The characterization of invert sugar relies on established analytical techniques.

Protocol: Determination of Sugar Profile by HPLC

Objective: To quantify the concentration of sucrose, glucose, and fructose in an invert sugar sample.

Methodology:

-

Standard Preparation: Prepare individual stock solutions of high-purity sucrose, glucose, and fructose in deionized water. Create a series of mixed-sugar calibration standards of known concentrations by diluting the stock solutions.

-

Sample Preparation: Accurately weigh the invert sugar sample and dissolve it in a known volume of deionized water to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Instrument: High-Performance Liquid Chromatograph (HPLC).

-

Column: A carbohydrate analysis column (e.g., Amino or Ligand-exchange column).

-

Mobile Phase: Typically an isocratic mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v).

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Detector: Refractive Index (RI) Detector.

-

-

Analysis: Inject the prepared standards and sample onto the HPLC system. Identify peaks based on retention times compared to standards.

-

Quantification: Construct a calibration curve for each sugar by plotting peak area against concentration. Determine the concentration of each sugar in the sample by interpolating its peak area on the respective calibration curve.

Protocol: Monitoring Sucrose Inversion via Polarimetry

Objective: To measure the rate and extent of sucrose inversion by monitoring the change in optical rotation.

Methodology:

-

Sample Preparation: Prepare a sucrose solution of known concentration (e.g., 20 g/100 mL) in water.

-

Initial Measurement (α₀): Transfer the sucrose solution to a polarimeter tube of a known path length (e.g., 1 dm) and measure the initial optical rotation at a standard wavelength (589 nm) and temperature (20°C). The value should be positive.

-

Initiation of Inversion: Add a catalyst to the solution (e.g., a few drops of concentrated HCl or a specific amount of invertase enzyme). Start a timer immediately.

-

Kinetic Measurements (αt): At regular time intervals, take a reading of the optical rotation. The value will decrease over time, pass through zero, and become negative.

-

Final Measurement (α∞): After the reaction has gone to completion (e.g., after 24 hours, or by gently heating an acid-catalyzed reaction), measure the final, stable negative rotation.

-

Calculation: The degree of inversion at any time 't' can be calculated based on the change in rotation relative to the initial and final values. This method is based on Biot's law, which states that optical rotation is proportional to concentration.

dot

Caption: A typical workflow for the comprehensive analysis of invert sugar properties.

Conclusion

The chemical properties of invert sugar— stemming from its composition as an equimolar mixture of glucose and fructose—provide significant functional benefits in food science. Its enhanced sweetness, hygroscopicity, solubility, and reactivity in browning reactions make it a versatile ingredient for improving the quality, texture, and shelf life of food products. A thorough understanding of these properties, supported by robust analytical methods, is essential for its effective application in research, development, and manufacturing.

References

- 1. Invert Sugar | C12H24O12 | CID 21924868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 3. Inverted sugar syrup - Wikipedia [en.wikipedia.org]

- 4. Invert Sugar: Definition, Example & Use - GeeksforGeeks [geeksforgeeks.org]

- 5. confectioneryproduction.com [confectioneryproduction.com]

The Maillard Reaction: A Comparative Analysis of Browning in Invert Sugar and Sucrose Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Maillard reaction, a form of non-enzymatic browning, is a cornerstone of flavor and color development in food science and a critical consideration in pharmaceutical formulations where it can lead to the degradation of active ingredients. This technical guide provides a detailed comparative analysis of the Maillard reaction browning potential of invert sugar versus sucrose (B13894). Invert sugar, a mixture of the reducing monosaccharides glucose and fructose (B13574), is a direct participant in the Maillard reaction.[1] In contrast, sucrose, a non-reducing disaccharide, can only participate after hydrolysis into its constituent monosaccharides.[2] This fundamental difference in chemical reactivity leads to significantly varied browning outcomes. This guide presents quantitative data, detailed experimental protocols, and visual representations of the chemical pathways and experimental workflows to elucidate these differences for research, development, and quality control applications.

Introduction to the Maillard Reaction

The Maillard reaction is a complex cascade of chemical reactions initiated by the condensation of a reducing sugar and an amino compound, typically an amino acid or a protein.[3] This reaction proceeds through three main stages:

-

Initial Stage: Formation of a Schiff base from the carbonyl group of the reducing sugar and the amino group of the amino acid, followed by rearrangement to form Amadori or Heyns products. This stage is colorless.[2]

-

Intermediate Stage: Involves the degradation and fragmentation of the Amadori/Heyns products, leading to the formation of highly reactive dicarbonyl compounds. Some yellowing may occur at this stage.

-

Final Stage: Polymerization and condensation of the intermediate compounds to form high molecular weight, brown nitrogenous polymers and copolymers known as melanoidins.[3] These melanoidins are responsible for the characteristic brown color of many cooked foods.

Key factors influencing the rate of the Maillard reaction include temperature, pH, water activity, and the type and concentration of reactants.

Invert Sugar vs. Sucrose: A Tale of Two Sugars in the Maillard Reaction

The primary distinction between invert sugar and sucrose in the context of the Maillard reaction lies in their chemical structures.

-

Invert Sugar: A mixture of equimolar amounts of glucose and fructose. Both are reducing sugars, meaning they possess a free carbonyl group that can readily react with amino groups to initiate the Maillard cascade. Fructose has been shown to be more reactive than glucose in the Maillard reaction.

-

Sucrose: A disaccharide composed of glucose and fructose linked by a glycosidic bond. This bond involves the anomeric carbons of both monosaccharides, meaning there are no free carbonyl groups. Consequently, sucrose is a non-reducing sugar and cannot directly participate in the Maillard reaction. For sucrose to contribute to Maillard browning, it must first undergo hydrolysis (inversion) into glucose and fructose, a reaction catalyzed by acid or heat.

This inherent difference in reactivity means that under identical conditions, systems containing invert sugar will exhibit a significantly faster rate and greater extent of Maillard browning compared to systems containing sucrose.

Quantitative Analysis of Browning

The extent of Maillard browning can be quantified by measuring the absorbance of the reaction solution at specific wavelengths. The formation of brown melanoidins is often monitored at 420 nm or 440 nm.

Table 1: Comparative Browning Intensity of Different Sugars in Maillard Reaction Model Systems

| Sugar | Amino Acid | Temperature (°C) | Time (min) | Absorbance at 420 nm (Relative Browning) | Reference |

| Fructose | Glycine (B1666218) & Lysine | 100 | 60 | High | |

| Glucose | Glycine & Lysine | 100 | 60 | Moderate | |

| Sucrose | Glycine & Lysine | 100 | 60 | Low | |

| Fructose | Guava Pulp Amino Acids | Drying | - | 0.232 | |

| Glucose | Guava Pulp Amino Acids | Drying | - | 0.211 | |

| Sucrose | Guava Pulp Amino Acids | Drying | - | 0.193 |

Note: The data presented is a synthesis from multiple sources to illustrate the general trend. Absolute absorbance values can vary significantly based on specific experimental conditions.

The data clearly indicates that the reducing sugars present in invert sugar (fructose and glucose) produce significantly more browning than sucrose under the same conditions. Fructose consistently demonstrates the highest reactivity.

Experimental Protocols

The following protocols provide a framework for conducting a comparative study of Maillard browning with invert sugar and sucrose.

Preparation of a Maillard Reaction Model System

This protocol describes a basic model system to observe and quantify the Maillard reaction.

Materials:

-

D-Glucose (or D-Fructose for invert sugar simulation)

-

Sucrose

-

Glycine (or other amino acid of interest)

-

Phosphate (B84403) buffer (pH 7.0)

-

Deionized water

-

Test tubes

-

Heating block or water bath

-

Spectrophotometer

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 0.5 M solution of each sugar (glucose, fructose, sucrose) in deionized water.

-

Prepare a 0.5 M solution of glycine in deionized water.

-

Prepare a phosphate buffer solution (pH 7.0).

-

-

Reaction Mixture Preparation:

-

For each sugar, mix 1 mL of the 0.5 M sugar solution with 1 mL of the 0.5 M glycine solution in a test tube.

-

Add 3 mL of the phosphate buffer to each test tube to maintain a constant pH.

-

Prepare a blank for each sugar by mixing 1 mL of the sugar solution with 1 mL of deionized water and 3 mL of the phosphate buffer.

-

-

Heating:

-

Place the test tubes in a heating block or water bath preheated to 100°C.

-

-

Data Collection:

-

At regular intervals (e.g., 0, 15, 30, 45, 60, and 75 minutes), remove a test tube for each sugar and its corresponding blank.

-

Immediately cool the tubes in an ice bath to stop the reaction.

-

Measure the absorbance of each solution at 420 nm using the spectrophotometer, using the corresponding blank to zero the instrument.

-

-

Analysis:

-

Plot absorbance versus time for each sugar to compare the rates of browning.

-

Analysis of Maillard Reaction Products by HPLC

High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the reactants and products of the Maillard reaction.

Instrumentation:

-

HPLC system with a Diode Array Detector (DAD)

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase:

-

Isocratic elution with deionized water at a flow rate of 0.5 mL/min.

Procedure:

-

Sample Preparation:

-

Prepare the Maillard reaction model systems as described in section 5.1.

-

At each time point, dilute an aliquot of the reaction mixture with deionized water to an appropriate concentration for HPLC analysis.

-

Filter the diluted sample through a 0.45 µm syringe filter.

-

-

HPLC Analysis:

-

Inject the filtered sample into the HPLC system.

-

Monitor the chromatogram at 280 nm for the detection of intermediate Maillard reaction products and at 420 nm for colored products.

-

The consumption of sugars and amino acids can also be monitored if appropriate standards are used for calibration.

-

Visualizing the Pathways and Workflows

Chemical Signaling Pathways

The following diagrams illustrate the initial stages of the Maillard reaction for invert sugar and sucrose.

Caption: Initial Maillard reaction pathway for invert sugar.

Caption: Prerequisite hydrolysis step for sucrose in the Maillard reaction.

Experimental Workflow

The following diagram outlines the experimental workflow for comparing Maillard browning.

Caption: Workflow for comparative Maillard browning analysis.

Conclusion

The chemical nature of the sugar is a determining factor in the rate and extent of the Maillard reaction. Invert sugar, being a readily available source of the reducing sugars glucose and fructose, is significantly more reactive than the non-reducing disaccharide sucrose. For sucrose to participate in Maillard browning, it must first be hydrolyzed, a step that is often a rate-limiting factor. This guide has provided quantitative evidence, detailed experimental protocols, and clear visual diagrams to underscore this critical difference. For researchers, scientists, and drug development professionals, a thorough understanding of these principles is paramount for controlling browning, ensuring product stability, and achieving desired sensory outcomes or preventing undesirable degradation.

References

The Inversion of Sucrose: A Polarimetric Analysis of Reaction Kinetics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical kinetics of sucrose (B13894) inversion, with a specific focus on monitoring the reaction progress through changes in optical rotation. Detailed experimental protocols, quantitative data analysis, and visual representations of the underlying processes are presented to serve as a valuable resource for professionals in research and development.

Introduction: The Phenomenon of Sucrose Inversion

Sucrose, a common disaccharide, is an optically active compound, meaning it rotates the plane of polarized light. This dextrorotatory sugar, upon hydrolysis, breaks down into its constituent monosaccharides: glucose and fructose (B13574).[1] This process, known as inversion, is so-named because the resulting mixture of glucose (dextrorotatory) and fructose (strongly levorotatory) is overall levorotatory.[1][2][3] The change in the direction of optical rotation provides a powerful analytical tool to study the kinetics of this pseudo-first-order reaction.[4]

The hydrolysis of sucrose is catalyzed by the presence of an acid (H⁺ ions) or the enzyme invertase. In an aqueous solution, the concentration of water is in such large excess that it remains virtually constant throughout the reaction. Consequently, the reaction rate is primarily dependent on the concentration of sucrose, allowing for the application of first-order kinetic models.

The Chemical Basis of Optical Rotation Changes

Optical activity is a characteristic property of chiral molecules. The specific rotation [α] of a compound is a fundamental physical constant defined as the observed angle of rotation α for a solution of concentration c (in g/mL) in a polarimeter tube of length l (in decimeters).

The overall optical rotation of the solution at any given time (αt) is the sum of the contributions from each optically active species present: sucrose, glucose, and fructose.

αt = [α]sucrose * csucrose + [α]glucose * cglucose + [α]fructose * cfructose

As the inversion reaction proceeds, the concentration of dextrorotatory sucrose decreases, while the concentrations of dextrorotatory glucose and levorotatory fructose increase. Since fructose has a more negative specific rotation than glucose has a positive one, the net effect is a continuous decrease in the observed angle of rotation, passing through zero and becoming negative.

Quantitative Data on Optical Rotation

The specific rotations of the sugars involved in the inversion process are crucial for understanding and quantifying the reaction kinetics.

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Type of Rotation | Specific Rotation [α]D²⁰ |

| Sucrose | C₁₂H₂₂O₁₁ | 342.30 | Dextrorotatory | +66.5° |

| Glucose | C₆H₁₂O₆ | 180.16 | Dextrorotatory | +52.7° |

| Fructose | C₆H₁₂O₆ | 180.16 | Levorotatory | -92.4° |

Note: Specific rotation values can vary slightly with temperature and the wavelength of light used.

An example of the change in optical rotation over time for a typical acid-catalyzed sucrose inversion experiment is presented below.

| Time (minutes) | Observed Angle of Rotation (α) |

| 0 | +22.75 |

| 10 | +19.50 |

| 20 | +16.75 |

| 30 | +14.25 |

| 40 | +12.00 |

| 50 | +10.00 |

| 60 | +8.25 |

| ∞ | -7.50 |

Experimental Protocol for Monitoring Sucrose Inversion via Polarimetry

This section details a standard methodology for observing the kinetics of acid-catalyzed sucrose inversion.

Materials and Reagents

-

Polarimeter (with sodium vapor lamp, λ = 589 nm)

-

Water bath for temperature control

-

Volumetric flasks and pipettes

-

Sucrose

-

Hydrochloric acid (HCl)

-

Distilled water

Procedure

-

Preparation of Solutions:

-

Prepare a stock solution of sucrose by dissolving a known mass of sucrose in distilled water in a volumetric flask. A typical concentration is 20 g per 100 mL.

-

Prepare an acidic solution of a specific concentration, for example, 4 M HCl.

-

Allow both solutions to equilibrate to the desired reaction temperature in a water bath (e.g., 30°C).

-

-

Initiation of the Reaction:

-

Mix equal volumes of the sucrose solution and the acid solution. This marks the start of the reaction (t=0).

-

-

Polarimetric Measurements:

-

Immediately rinse the polarimeter tube with a small amount of the reaction mixture and then fill the tube, ensuring no air bubbles are present in the light path.

-

Place the tube in the polarimeter and record the initial angle of rotation (α₀) as quickly as possible.

-

Record the angle of rotation (αt) at regular time intervals (e.g., every 5 or 10 minutes) for a specified duration (e.g., 60-180 minutes).

-

-

Determination of the Final Rotation (α∞):

-

To obtain the angle of rotation at the completion of the reaction, a portion of the reaction mixture can be heated in a water bath (e.g., 60-70°C for at least 30 minutes) to accelerate the inversion process to completion.

-

Allow the heated solution to cool back to the experimental temperature before measuring the final, stable angle of rotation (α∞).

-

Data Analysis and Kinetic Interpretation

The rate constant (k) for the pseudo-first-order reaction can be determined from the polarimetric data using the following integrated rate law:

ln(αt - α∞) = -kt + ln(α₀ - α∞)

A plot of ln(αt - α∞) versus time (t) should yield a straight line with a slope of -k.

Visualizing the Process

Mechanism of Acid-Catalyzed Sucrose Inversion

The following diagram illustrates the key steps in the acid-catalyzed hydrolysis of sucrose.

Caption: Mechanism of acid-catalyzed sucrose hydrolysis.

Experimental Workflow for Polarimetric Analysis

This diagram outlines the experimental procedure for monitoring sucrose inversion.

Caption: Experimental workflow for kinetic analysis.

Logical Relationship of Optical Rotation and Concentration

This diagram illustrates how the concentrations of reactants and products influence the observed optical rotation over time.

Caption: Concentration changes affecting optical rotation.

References

An In-depth Technical Guide on the Caloric Content and Metabolism of Invert Sugar

Audience: Researchers, scientists, and drug development professionals.

Abstract

Invert sugar, a sweetener comprising an equimolar mixture of glucose and fructose (B13574), is widely utilized in the food and pharmaceutical industries. While its caloric content is equivalent to that of sucrose (B13894), its metabolic fate is dictated by the distinct biochemical pathways of its constituent monosaccharides. This technical guide provides a comprehensive analysis of the caloric value of invert sugar and delineates the metabolic routes of glucose and fructose. We present quantitative data in a comparative format, detail the experimental protocols for energetic and metabolic assessment, and provide visual representations of key pathways to facilitate a deeper understanding for research and development applications.

Introduction

Invert sugar is produced through the hydrolysis of sucrose, a process that cleaves the glycosidic bond linking its glucose and fructose monomers.[1][2] This inversion can be achieved via enzymatic (invertase) or acidic catalysis.[2][3] The resulting mixture is termed "invert sugar" because the hydrolysis causes a shift in the optical rotation of plane-polarized light from dextrorotatory (sucrose) to levorotatory (the glucose-fructose mixture).[2] Despite being chemically similar to other fructose-glucose sweeteners like high-fructose corn syrup (HFCS), its 1:1 ratio of glucose to fructose is a defining characteristic. This guide explores the energetic value and the complex physiological processing of invert sugar, providing a foundational resource for professionals in metabolic research and drug development.

Caloric Content of Invert Sugar

The energy provided by a carbohydrate is determined by the heat released during its metabolic oxidation. For invert sugar, this value is a direct reflection of its monosaccharide components.

Theoretical and Determined Caloric Value

Carbohydrates, including monosaccharides like glucose and fructose, provide approximately 4 kilocalories of energy per gram (kcal/g). Therefore, invert sugar, being a 50/50 mixture of glucose and fructose, has a caloric value of approximately 4 kcal/g. This is nutritionally identical to sucrose and other added sugars. The gross energy content of food is experimentally determined using a bomb calorimeter, which measures the heat released upon complete combustion.

Comparative Data of Common Sweeteners

The metabolic response to different sweeteners is not solely dependent on caloric content but also on factors like the glycemic index (GI), which measures the impact on blood sugar levels. A summary of these values for common sweeteners is provided below.

| Sweetener | Composition | Caloric Content (kcal/g) | Glycemic Index (GI) |

| Invert Sugar | ~50% Glucose, ~50% Fructose | ~4.0 | ~62-68 |

| Sucrose (Table Sugar) | 50% Glucose, 50% Fructose (linked) | 4.0 | ~65 |

| High-Fructose Corn Syrup (HFCS) | Varies (e.g., 42% or 55% Fructose) | ~4.0 | ~62-68 |

| Glucose (Dextrose) | 100% Glucose | 4.0 | 100 |

| Fructose | 100% Fructose | 4.0 | ~23 |

| Honey | ~40% Fructose, ~30% Glucose, Water | ~3.0 | ~58 |

Table 1: Comparative Caloric Content and Glycemic Index of Various Sweeteners.

Metabolism of Invert Sugar

Upon ingestion, invert sugar is readily absorbed as its constituent monosaccharides, glucose and fructose, which then enter distinct metabolic pathways.

Glucose Metabolism

Glucose absorbed into the bloodstream triggers insulin (B600854) release from the pancreas. Insulin facilitates glucose uptake into peripheral tissues (e.g., muscle, adipose tissue) via GLUT4 transporters. The primary catabolic pathway for glucose is glycolysis, which is tightly regulated, notably at the phosphofructokinase-1 (PFK-1) step.

Caption: Key regulatory steps in the glycolytic pathway for glucose.

Fructose Metabolism

Fructose is absorbed via the GLUT5 transporter and is primarily metabolized in the liver. Its metabolism is largely insulin-independent. Fructose is phosphorylated by fructokinase to fructose-1-phosphate, which is then cleaved by aldolase (B8822740) B. This pathway bypasses the main rate-limiting PFK-1 step of glycolysis, allowing for rapid, unregulated flux of carbons towards triglyceride synthesis.

Caption: Hepatic metabolism of fructose, bypassing key glycolytic regulation.

Integrated Metabolic Signaling

The divergent initial pathways of glucose and fructose have significant metabolic implications. While glucose metabolism is systemic and tightly regulated by hormonal signals like insulin, the rapid, unregulated influx of fructose into hepatic glycolysis can saturate downstream pathways, promoting de novo lipogenesis and potentially contributing to metabolic dysregulation.

Caption: Differential absorption and hepatic processing of invert sugar components.

Experimental Protocols

The characterization of a food's caloric content and metabolic fate relies on established analytical techniques.

Protocol: Determination of Gross Energy by Bomb Calorimetry

This method measures the total chemical energy stored in a food sample.

-

Objective: To determine the gross energy content (kcal/g) of invert sugar.

-

Principle: A sample is completely combusted in a sealed, oxygen-rich environment (the "bomb"). The heat released is absorbed by a surrounding water jacket, and the resulting temperature change is used to calculate the energy content.

-

Methodology:

-

Sample Preparation: A known mass of invert sugar is dehydrated to a constant weight and pressed into a pellet.

-

Calorimeter Setup: The pellet is weighed and placed in the combustion chamber ("bomb"). The bomb is sealed, pressurized with pure oxygen (~30 atm), and submerged in a known volume of water within the calorimeter's insulated vessel.

-

Combustion: The initial temperature of the water is recorded. The sample is ignited via an electrical fuse wire.

-

Data Acquisition: The water temperature is monitored until a maximum, stable reading is achieved post-combustion.

-

Calculation: The gross energy (E) is calculated using the formula: E = (Ccal * ΔT) / m, where Ccal is the heat capacity of the calorimeter system (determined using a standard like benzoic acid), ΔT is the change in water temperature, and m is the mass of the sample.

-

Protocol: Metabolic Fate Analysis using Stable Isotope Tracing

This technique allows for the in-vivo tracking of molecules through metabolic pathways.

-

Objective: To trace the metabolic fate of the glucose and fructose moieties of invert sugar.

-

Principle: A substrate is labeled with a stable isotope (e.g., ¹³C). After administration to a subject, the appearance of the isotope in various metabolic products (e.g., breath CO₂, plasma metabolites) is measured over time using mass spectrometry.

-

Methodology:

-

Tracer Preparation: Synthesize invert sugar using uniformly labeled [U-¹³C₆]glucose and/or [U-¹³C₆]fructose.

-

Study Design: Following an overnight fast, human or animal subjects are given a bolus of the ¹³C-labeled invert sugar solution.

-

Sample Collection: Blood, breath, and urine samples are collected at baseline and at timed intervals post-ingestion.

-

Sample Analysis:

-

Breath: The ratio of ¹³CO₂ to ¹²CO₂ is measured by isotope ratio mass spectrometry to quantify substrate oxidation.

-

Plasma: Blood samples are processed, and metabolites are extracted. Liquid chromatography-mass spectrometry (LC-MS) is used to measure the ¹³C-enrichment in key metabolites like glucose, lactate, and triglyceride-glycerol.

-

-

Data Interpretation: The rate of appearance and distribution of the ¹³C label provides quantitative data on the absorption, organ uptake, and conversion of glucose and fructose into various metabolic end-products.

-

Caption: A generalized experimental workflow for stable isotope tracing studies.

Conclusion

References

Methodological & Application

Application Notes and Protocols: Invert Sugar as a Cryoprotectant in Cell Preservation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryopreservation is an essential technique for the long-term storage of viable cells, crucial for research, cell-based therapies, and drug development. The process, however, can induce significant cellular stress and damage, primarily due to the formation of intracellular ice crystals and osmotic imbalances. Cryoprotective agents (CPAs) are therefore vital to mitigate these detrimental effects. While dimethyl sulfoxide (B87167) (DMSO) is a widely used and effective CPA, its inherent cytotoxicity necessitates the exploration of less harmful alternatives.

Sugars, such as sucrose (B13894) and trehalose, are known for their cryoprotective properties, which include inhibiting ice crystal growth, stabilizing cellular membranes and proteins, and increasing the glass transition temperature of the cryopreservation medium. Invert sugar, a mixture of equal parts glucose and fructose, presents a compelling but less explored alternative. Theoretically, its higher molar concentration compared to sucrose at the same percentage by weight should result in a greater depression of the freezing point. This, combined with the individual cryoprotective effects of glucose and fructose, suggests its potential as an effective cryoprotectant.

These application notes provide a comprehensive overview of the theoretical basis for using invert sugar in cell preservation, alongside detailed protocols for its evaluation as a cryoprotectant.

Mechanism of Action: How Sugars Protect Cells During Freezing

The cryoprotective effects of sugars are multifactorial, involving both physical and chemical interactions with cellular components and the surrounding aqueous environment. While the specific mechanisms of invert sugar are not as extensively studied as those of sucrose or trehalose, they are presumed to operate on similar principles.

A key mechanism is the inhibition of ice crystal formation and growth . Sugars can interfere with the hydrogen bonding of water molecules, hindering the nucleation and propagation of ice crystals that can physically damage cellular structures[1][2][3][4]. The presence of solutes like sugars also leads to vitrification , a process where the solution solidifies into a glass-like amorphous state rather than a crystalline one, thereby avoiding the damaging effects of ice crystals[5].

Furthermore, sugars are thought to stabilize proteins and cellular membranes . During freezing, as water crystallizes, the concentration of solutes increases, which can denature proteins and disrupt lipid bilayers. Sugars can replace water molecules, forming hydrogen bonds with proteins and lipids, which helps to maintain their native structure and function.

The proposed mechanism of action for cryoprotectants, including invert sugar, is illustrated in the signaling pathway diagram below.

Caption: Mechanism of Cryoprotection by Invert Sugar.

Comparative Properties of Sugars in Cryopreservation

The choice of a sugar as a cryoprotectant can be influenced by its physicochemical properties. The following table summarizes and compares key properties of sucrose, invert sugar, and its constituent monosaccharides, glucose and fructose.

| Property | Sucrose (C12H22O11) | Invert Sugar (mixture of C6H12O6) | Glucose (C6H12O6) | Fructose (C6H12O6) |

| Molar Mass ( g/mol ) | 342.30 | ~180.16 (average) | 180.16 | 180.16 |

| Composition | Disaccharide (Glucose + Fructose) | Equimolar mixture of Glucose and Fructose | Monosaccharide | Monosaccharide |

| Relative Sweetness | 1.0 | ~1.3 | ~0.7 | ~1.7 |

| Freezing Point Depression | 1.0 | ~1.9 | ~1.9 | ~1.9 |

| Crystallization Tendency | Higher | Lower | Lower | Lower |

| Hygroscopicity | Lower | Higher | Higher | Higher |

Experimental Protocols

The following protocols provide a framework for evaluating the efficacy of invert sugar as a cryoprotectant. It is recommended to perform these experiments in parallel with established cryoprotectants like DMSO and sucrose for a comprehensive comparison.

Protocol 1: Preparation of Invert Sugar Solution

Materials:

-

Sucrose (high purity)

-

Hydrochloric acid (HCl) or an invertase enzyme

-

Sodium bicarbonate (NaHCO3) (for acid hydrolysis)

-

Deionized water

-

pH meter

-

Heating plate with magnetic stirrer

Procedure (Acid Hydrolysis):

-

Prepare a concentrated sucrose solution (e.g., 50% w/v) in deionized water.

-

Acidify the solution to approximately pH 2.0 with HCl.

-

Heat the solution to 50-60°C while stirring continuously.

-

Maintain the temperature for a duration sufficient for complete inversion (this may require optimization and can be monitored with a polarimeter).

-

Allow the solution to cool to room temperature.

-

Neutralize the solution to pH 7.0-7.4 with NaHCO3.

-

Sterilize the invert sugar solution by filtering through a 0.22 µm filter.

-

Store the sterile solution at 4°C.

Protocol 2: Cell Cryopreservation

Materials:

-

Cultured cells in logarithmic growth phase

-

Complete cell culture medium

-

Fetal Bovine Serum (FBS)

-

Sterile invert sugar solution (from Protocol 1)

-

DMSO (cryoprotectant grade)

-

Cryovials

-

Controlled-rate freezing container (e.g., Mr. Frosty)

-

-80°C freezer

-

Liquid nitrogen storage dewar

Procedure:

-

Prepare freezing media with varying concentrations of invert sugar (e.g., 5%, 10%, 15% w/v) in a base of 90% FBS and 10% complete culture medium. Prepare control freezing media with 10% DMSO and corresponding concentrations of sucrose.

-

Harvest cells and determine cell viability and density using a hemocytometer and Trypan Blue exclusion. Viability should be >90%.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in the prepared freezing media to a final concentration of 1-5 x 10^6 cells/mL.

-

Aliquot 1 mL of the cell suspension into each labeled cryovial.

-

Place the cryovials into a controlled-rate freezing container.

-

Transfer the container to a -80°C freezer for at least 4 hours (to achieve a cooling rate of approximately -1°C/minute).

-

Transfer the cryovials to a liquid nitrogen dewar for long-term storage.

Caption: Experimental Workflow for Cryopreservation.

Protocol 3: Cell Thawing and Viability Assessment

Materials:

-

Cryopreserved cells (from Protocol 2)

-

37°C water bath

-

Complete cell culture medium (pre-warmed to 37°C)

-

Centrifuge

-

Reagents for viability assays (e.g., Trypan Blue, Calcein-AM and Ethidium Homodimer-1, Resazurin)

Procedure:

-

Rapidly thaw the cryovial by immersing it in a 37°C water bath until a small ice crystal remains.

-

Immediately transfer the contents of the vial to a centrifuge tube containing 9 mL of pre-warmed complete culture medium.

-

Centrifuge at 200 x g for 5 minutes to pellet the cells and remove the cryoprotectant.

-

Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed culture medium.

-

Perform cell viability and functional assays.

Protocol 4: Post-Thaw Viability and Functional Assays

A multi-assay approach is recommended for a thorough assessment of post-thaw cell health.

A. Membrane Integrity Assay (Trypan Blue Exclusion)

-

Mix a small aliquot of the thawed cell suspension with an equal volume of 0.4% Trypan Blue solution.

-

Incubate for 1-2 minutes at room temperature.

-

Load a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells.

-

Calculate the percentage of viable cells.

B. Live/Dead Staining (Calcein-AM and Ethidium Homodimer-1)

-

Wash the thawed cells with PBS.

-

Incubate the cells with a solution containing Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) according to the manufacturer's instructions.

-

Visualize and quantify the live and dead cell populations using fluorescence microscopy or a plate reader.

C. Metabolic Activity Assay (Resazurin/AlamarBlue)

-

Plate the thawed cells in a 96-well plate and allow them to adhere (if applicable).

-

Add Resazurin solution to the wells and incubate for 1-4 hours at 37°C.

-

Measure the fluorescence or absorbance of the reduced product (resorufin) to determine metabolic activity, which correlates with cell viability.

D. Apoptosis Assay (Caspase-3/7 Activity)

-

Plate the thawed cells in a 96-well plate.

-

Add a luminogenic or fluorogenic substrate for activated caspase-3 and -7.

-

Incubate according to the manufacturer's protocol.

-

Measure the resulting luminescence or fluorescence to quantify apoptosis.

Caption: Decision Tree for Post-Thaw Viability Assays.

Data Presentation and Interpretation

To systematically evaluate the cryoprotective potential of invert sugar, it is crucial to present the collected data in a clear and comparable format. The following tables are templates for organizing your experimental results.

Table 1: Post-Thaw Cell Viability (%)

| Cryoprotectant | Concentration (% w/v) | Trypan Blue Viability (%) | Calcein-AM/EthD-1 Viability (%) |

| Invert Sugar | 5 | ||

| 10 | |||

| 15 | |||

| Sucrose | 5 | ||

| 10 | |||

| 15 | |||

| DMSO | 10 | ||

| Control (No CPA) | - |

Table 2: Post-Thaw Metabolic Activity (Relative Fluorescence Units - RFU)

| Cryoprotectant | Concentration (% w/v) | Metabolic Activity (RFU) |

| Invert Sugar | 5 | |

| 10 | ||

| 15 | ||

| Sucrose | 5 | |

| 10 | ||

| 15 | ||

| DMSO | 10 | |

| Control (No CPA) | - |

Table 3: Post-Thaw Apoptosis (Relative Luminescence/Fluorescence Units - RLU/RFU)

| Cryoprotectant | Concentration (% w/v) | Caspase-3/7 Activity (RLU/RFU) |

| Invert Sugar | 5 | |

| 10 | ||

| 15 | ||

| Sucrose | 5 | |

| 10 | ||

| 15 | ||

| DMSO | 10 | |

| Control (No CPA) | - |

Conclusion and Future Directions

Invert sugar holds theoretical promise as a cryoprotectant due to its composition of glucose and fructose, which are known to have cryoprotective properties, and its higher molar concentration compared to sucrose. The protocols outlined in these application notes provide a robust framework for the systematic evaluation of invert sugar's efficacy in cell preservation.

Future research should focus on optimizing the concentration of invert sugar for different cell types, exploring its synergistic effects with other cryoprotectants, and investigating its long-term impact on cell function and stability post-thaw. A deeper understanding of the biophysical interactions of invert sugar with cellular components during freezing and thawing will further elucidate its potential as a valuable, non-toxic alternative to traditional cryoprotectants in the fields of biomedical research and cellular therapy.

References

- 1. Protecting Cell Viability During Cryopreservation | Azenta Life Sciences [azenta.com]

- 2. dls.com [dls.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Use of Ice Recrystallization Inhibition Assays to Screen for Compounds That Inhibit Ice Recrystallization | Springer Nature Experiments [experiments.springernature.com]

- 5. Post-Thaw Culture and Measurement of Total Cell Recovery Is Crucial in the Evaluation of New Macromolecular Cryoprotectants - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Role of Invert Sugar in Preventing Crystallization in Confectionery

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of confectionery science, controlling sugar crystallization is paramount to achieving desired textures, extending shelf life, and ensuring product stability. Uncontrolled crystallization can lead to a gritty, undesirable mouthfeel and product failure. Invert sugar, an equimolar mixture of glucose and fructose, serves as a critical tool for inhibiting the crystallization of sucrose (B13894). This document provides detailed application notes on the mechanism of action, quantitative data comparing its properties to sucrose, and standardized protocols for evaluating its efficacy in preventing crystallization in confectionery systems.

Mechanism of Action: How Invert Sugar Prevents Sucrose Crystallization

Sucrose, a disaccharide composed of glucose and fructose, readily forms highly ordered crystalline structures when a solution becomes supersaturated. The presence of invert sugar disrupts this process through several key mechanisms:

-

Increased Solubility: Invert sugar is more soluble in water than sucrose.[1] This increased solubility allows for a higher total sugar concentration in the syrup phase before saturation is reached, thereby reducing the driving force for crystallization.

-

Interference with Crystal Lattice Formation: The constituent monosaccharides of invert sugar, glucose and fructose, have different molecular shapes and sizes compared to sucrose.[2][3] During the crystallization process, these molecules physically interfere with the orderly arrangement of sucrose molecules into a crystal lattice.[3][4] They can be incorporated into the growing sucrose crystal, creating imperfections and slowing or even halting further crystal growth.

-

Lowered Water Activity: Invert sugar solutions exhibit lower water activity (aw) compared to sucrose solutions of the same concentration. This is due to the increased number of solute molecules (glucose and fructose) for the same mass of sugar, which bind more water molecules. Lower water activity reduces the amount of "free" water available for sucrose to dissolve and subsequently crystallize out of solution, further hindering the process.

The overall effect is a more stable, amorphous sugar glass rather than a crystalline solid, which is desirable for many confectionery products like hard candies, fondants, and jams.

Quantitative Data Summary

The following tables summarize key quantitative data comparing the properties of invert sugar and sucrose, highlighting the advantages of using invert sugar for crystallization control.

| Sugar Type | Solubility in Water ( g/100g H₂O) at 20°C | Solubility in Water ( g/100g H₂O) at 70°C |

| Sucrose | ~203 | ~320 |

| Invert Sugar | Higher than sucrose | Significantly higher than sucrose |

Table 1: Comparative Solubility of Sucrose and Invert Sugar. Data compiled from various sources indicating the generally higher solubility of invert sugar, particularly at elevated temperatures common in confectionery processing.

| Sugar Solution (70% w/w) | Water Activity (aw) at 20°C |

| Sucrose | ~0.85 |

| Invert Sugar | ~0.75 |

Table 2: Comparative Water Activity of Sucrose and Invert Sugar Solutions. The lower water activity of invert sugar solutions contributes to both microbial stability and crystallization inhibition.

| Sweetener System | Glass Transition Temperature (Tg) (°C) |

| Amorphous Sucrose | ~62 |

| Amorphous Glucose | ~31 |

| Amorphous Fructose | ~5 |

| Sucrose with Invert Sugar | Lower than pure sucrose, dependent on ratio |

Table 3: Glass Transition Temperatures (Tg) of Common Sugars. The presence of invert sugar components (glucose and fructose) lowers the overall Tg of the sugar blend, impacting the physical stability and texture of the final product. A lower Tg can lead to a softer texture.

Experimental Protocols

To quantitatively assess the effectiveness of invert sugar in preventing crystallization, the following experimental protocols can be employed.

Protocol 1: Determination of Crystallization Onset by Differential Scanning Calorimetry (DSC)

Objective: To determine the temperature and enthalpy of crystallization in a sugar solution, providing a quantitative measure of the inhibitory effect of invert sugar.

Methodology:

-

Sample Preparation: Prepare supersaturated sugar solutions with varying ratios of sucrose to invert sugar (e.g., 100:0, 90:10, 80:20). The total solids concentration should be representative of the target confectionery product (e.g., 80% w/w).

-

DSC Instrument Setup:

-

Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).

-

Use hermetically sealed aluminum pans to prevent moisture loss during the experiment.

-

An empty, sealed pan will be used as a reference.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature above its dissolution point (e.g., 90°C) for 5 minutes to ensure all sugars are dissolved.

-

Cool the sample at a controlled rate (e.g., 10°C/min) to a sub-ambient temperature (e.g., -20°C).

-

Hold at the low temperature for 5 minutes.

-

Heat the sample at a controlled rate (e.g., 5°C/min) to a temperature above the expected melting point (e.g., 180°C).

-

-

Data Analysis:

-

Analyze the heating thermogram to identify the glass transition (Tg), crystallization exotherm (Tc), and melting endotherm (Tm).

-

The onset temperature and the area of the crystallization peak (enthalpy of crystallization, ΔHc) provide a measure of the extent and rate of crystallization. A higher Tc and lower ΔHc in the presence of invert sugar indicate effective inhibition.

-

Protocol 2: Characterization of Crystal Structure by X-Ray Diffraction (XRD)

Objective: To identify the presence and type of crystalline structures in a confectionery product.

Methodology:

-

Sample Preparation:

-

Prepare confectionery samples with and without invert sugar and store them under controlled conditions (temperature and humidity) for a specified period to allow for potential crystallization.

-

Grind the samples into a fine, homogeneous powder.

-

-

XRD Instrument Setup:

-

Use a powder diffractometer with a monochromatic X-ray source (e.g., Cu Kα radiation).

-

Set the instrument parameters (e.g., voltage, current, scan range, step size, and scan speed) according to the manufacturer's recommendations for organic materials.

-

-

Data Collection:

-

Mount the powdered sample on a sample holder.

-

Perform the XRD scan over a defined 2θ range (e.g., 5° to 50°).

-

-

Data Analysis:

-

The resulting diffractogram will show sharp peaks for crystalline materials and a broad halo for amorphous materials.

-

Compare the diffraction patterns of the samples to a reference pattern for crystalline sucrose. The absence or significant reduction in the intensity of sucrose-specific peaks in samples containing invert sugar indicates the inhibition of crystallization.

-

Protocol 3: Microscopic Visualization of Crystal Growth

Objective: To visually observe the effect of invert sugar on the nucleation and growth of sucrose crystals over time.

Methodology:

-

Sample Preparation:

-

Prepare supersaturated solutions of sucrose and sucrose-invert sugar blends as described in Protocol 1.

-

Place a small drop of the solution on a clean microscope slide and cover with a coverslip. To induce crystallization, seed the solution with a single, fine sucrose crystal.

-

-

Microscopy Setup:

-

Use a polarized light microscope equipped with a temperature-controlled stage and a digital camera for image capture.

-

-

Observation and Image Capture:

-

Observe the samples under the microscope at regular intervals (e.g., every 30 minutes) over a period of several hours or days.

-

Maintain the samples at a constant temperature and humidity to control the rate of crystallization.

-

Capture images of the crystal growth process.

-

-

Data Analysis:

-

Compare the number, size, and morphology of crystals formed in the different solutions. A significant reduction in the number and size of crystals, as well as altered crystal shapes in the presence of invert sugar, provides qualitative and semi-quantitative evidence of its inhibitory effect.

-

Visualizations

Caption: Mechanism of crystallization inhibition by invert sugar.

Caption: Experimental workflow for evaluating crystallization inhibition.

References

Application Notes and Protocols for the Preparation and Use of Invert Sugar in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of high-throughput screening (HTS) for drug discovery, the identification of enzyme inhibitors is a critical endeavor. Invert sugar, a mixture of glucose and fructose, plays a pivotal role not as a direct screening compound, but as the product of the enzymatic hydrolysis of sucrose (B13894) by invertase. HTS assays targeting invertase or other carbohydrate-metabolizing enzymes rely on the precise generation and quantification of invert sugar to identify potential inhibitors.[1][2] This document provides detailed protocols for the preparation of invert sugar and its application in a high-throughput screening assay to identify invertase inhibitors.

Invertase (β-fructofuranosidase) catalyzes the cleavage of the glycosidic bond in sucrose, yielding an equimolar mixture of glucose and fructose.[3][4] This reaction is central to various biological processes and is a target for the development of therapeutics, particularly in the context of carbohydrate metabolism. The protocols outlined below describe both acid and enzymatic hydrolysis for preparing invert sugar standards, followed by a detailed HTS assay protocol for screening invertase inhibitors.

Methods of Invert Sugar Preparation

There are two primary methods for the preparation of invert sugar from sucrose: acid hydrolysis and enzymatic hydrolysis. The choice of method depends on the desired purity and the scale of preparation.[1] For HTS applications where invert sugar may be used as a standard for assay validation, either method can be suitable.

Acid Hydrolysis

Acid-catalyzed hydrolysis is a rapid method for preparing invert sugar. However, it may lead to the formation of unwanted by-products if not carefully controlled.

Protocol for Acid Hydrolysis of Sucrose

-

Preparation of Sucrose Solution: Dissolve sucrose in distilled water to a desired concentration (e.g., 1 M).

-

Acidification: Add a strong acid, such as hydrochloric acid (HCl), to the sucrose solution to achieve a final concentration of 0.1 M HCl.

-

Heating: Heat the acidified sucrose solution to 50-60°C. The inversion process is temperature-dependent; higher temperatures will accelerate the reaction.

-

Monitoring (Optional): The progress of the inversion can be monitored by measuring the optical rotation of the solution using a polarimeter. The rotation will change from dextrorotatory (sucrose) to levorotatory (invert sugar mixture).

-

Neutralization: Once the inversion is complete (typically after 30-60 minutes), cool the solution to room temperature and neutralize the acid by adding a base, such as sodium hydroxide (B78521) (NaOH), until the pH reaches approximately 7.0.

-

Storage: Store the resulting invert sugar solution at 4°C.

Enzymatic Hydrolysis

Enzymatic hydrolysis using invertase is a milder and more specific method for producing invert sugar, yielding a purer product without the formation of degradation products.

Protocol for Enzymatic Hydrolysis of Sucrose

-

Preparation of Sucrose Solution: Dissolve sucrose in a suitable buffer (e.g., 100 mM sodium acetate (B1210297) buffer, pH 4.5) to the desired concentration.

-

Enzyme Addition: Add invertase enzyme to the sucrose solution. The amount of enzyme will depend on the desired reaction time and the specific activity of the enzyme preparation. A common starting point is 0.15% of the syrup's weight.

-

Incubation: Incubate the mixture at the optimal temperature for the invertase enzyme, typically between 55°C and 60°C.

-

Reaction Time: Allow the reaction to proceed for several hours (e.g., 8 hours) or until complete hydrolysis is achieved.

-

Enzyme Inactivation: Heat the solution to a temperature that will inactivate the invertase (e.g., 80-90°C) for 10-15 minutes.

-

Storage: Cool the solution and store the invert sugar at 4°C.

High-Throughput Screening Assay for Invertase Inhibitors

This section details a protocol for a 96-well plate-based colorimetric HTS assay to screen for inhibitors of invertase. The assay measures the amount of reducing sugars (glucose and fructose) produced from the enzymatic hydrolysis of sucrose using the 3,5-dinitrosalicylic acid (DNS) method.

Data Presentation: Quantitative Parameters for Invertase HTS Assay

| Parameter | Value | Reference |

| Enzyme | Invertase (from Saccharomyces cerevisiae) | |

| Substrate | Sucrose | |

| Assay Buffer | 100 mM Sodium Acetate, pH 4.5 | |

| Incubation Temperature | 55°C | |

| Incubation Time | 20 minutes | |

| Detection Reagent | 3,5-Dinitrosalicylic acid (DNS) | |

| Detection Wavelength | 540 nm | |

| Plate Format | 96-well clear, flat-bottom |

Experimental Protocol: Invertase Inhibitor HTS Assay

-

Preparation of Reagents:

-

Assay Buffer: 100 mM Sodium Acetate, pH 4.5 at 55°C.

-

Substrate Solution: 1.0% (w/v) Sucrose in Assay Buffer. Prepare fresh.

-

Enzyme Solution: Prepare a solution of invertase in cold purified water to a concentration of 0.3–0.4 units/mL immediately before use.

-

Test Compounds: Dissolve test compounds (potential inhibitors) in a suitable solvent (e.g., DMSO) to create stock solutions. Further dilute in Assay Buffer to the desired screening concentration.

-

DNS Reagent: Prepare a solution of 1% 3,5-dinitrosalicylic acid, 0.2% phenol, 0.05% sodium sulfite, and 1% sodium hydroxide in water.

-

Positive Control: A known invertase inhibitor (e.g., copper sulfate).

-

Negative Control: Assay Buffer with solvent vehicle (e.g., DMSO).

-

-

Assay Procedure (96-well plate):

-

Add 20 µL of test compound, positive control, or negative control to the appropriate wells.

-

Add 80 µL of Substrate Solution to all wells.

-

Pre-incubate the plate at 55°C for 5 minutes.

-

Initiate the enzymatic reaction by adding 100 µL of the Enzyme Solution to all wells.

-

Incubate the plate at 55°C for exactly 20 minutes.

-

Stop the reaction by adding 100 µL of DNS Reagent to all wells.

-

Heat the plate in a boiling water bath for 5-10 minutes to allow for color development.

-

Cool the plate to room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each test compound using the following formula: % Inhibition = [1 - (Absorbance_test_compound - Absorbance_blank) / (Absorbance_negative_control - Absorbance_blank)] * 100

-

Compounds showing significant inhibition can be selected for further dose-response studies to determine their IC50 values.

-

Visualizations

Signaling Pathway: Enzymatic Hydrolysis of Sucrose and Inhibition

Caption: Enzymatic hydrolysis of sucrose by invertase and its inhibition.

Experimental Workflow: High-Throughput Screening for Invertase Inhibitors

Caption: Workflow for HTS of invertase inhibitors.

References

- 1. High-Throughput Approaches in Carbohydrate-Active Enzymology: Glycosidase and Glycosyl Transferase Inhibitors, Evolution, and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High‐Throughput Approaches in Carbohydrate‐Active Enzymology: Glycosidase and Glycosyl Transferase Inhibitors, Evolution, and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. static.igem.org [static.igem.org]

- 4. assaygenie.com [assaygenie.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Acid-Catalyzed Sucrose Inversion

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions to optimize the rate of sucrose (B13894) inversion using acid catalysts.

Frequently Asked Questions (FAQs)

Q1: What is sucrose inversion?

A1: Sucrose inversion is the hydrolysis of sucrose, a disaccharide, into its constituent monosaccharides: glucose and fructose (B13574).[1] The term "inversion" refers to the change in the optical rotation of plane-polarized light passed through the solution. A sucrose solution is dextrorotatory (rotates light to the right), while the resulting mixture of glucose and fructose is levorotatory (rotates light to the left).[2][3] This change allows the reaction rate to be monitored using a polarimeter.[4][5]

Q2: Why is an acid catalyst necessary?

A2: The hydrolysis of sucrose in pure water is extremely slow. Acid catalysts, typically a source of hydrogen ions (H+), significantly increase the reaction rate without being consumed in the process. In biological systems, this reaction is catalyzed by an enzyme called invertase.

Q3: What are the primary factors that influence the rate of sucrose inversion?

A3: The primary factors are:

-

Temperature: The reaction rate increases significantly with temperature, following the Arrhenius equation.

-

Acid Concentration: There is a positive, linear correlation between the concentration of the acid catalyst (specifically, the H+ ions) and the reaction rate constant.

-

Acid Strength: Strong acids like hydrochloric acid (HCl) result in a much faster reaction rate compared to weak acids like acetic acid or citric acid at the same concentration, due to a higher degree of ionization.

Q4: Can this reaction be performed in a solid or amorphous state?

A4: Yes, sucrose co-lyophilized with an acid, such as citric acid, can undergo significant inversion even with very low levels of residual water (<0.1% w/w). The rate in the solid state is correlated with the initial solution pH before lyophilization, suggesting the degree of ionization is retained.

Troubleshooting Guide

This section addresses common problems encountered during sucrose inversion experiments.

Q: My reaction rate is much slower than expected. What should I check?

A: A slow reaction rate can be attributed to several factors. Use the following flowchart to diagnose the issue.

Caption: Troubleshooting flowchart for a slow sucrose inversion rate.

Q: My results are inconsistent between experimental runs. What could be the cause?

A: Inconsistent results often stem from a lack of control over experimental variables.

-

Temperature Fluctuations: Even minor changes in temperature can significantly alter the rate. Ensure your thermostatic bath is stable and properly circulating.

-

Timing Errors: For fast reactions (e.g., with strong acids), precise timing of measurements is critical. Start timing immediately upon mixing the sucrose and acid solutions.

-

Pipetting/Mixing Inaccuracy: Ensure accurate and consistent volumes of sucrose and acid solutions are mixed thoroughly before being placed in the polarimeter.

-

Air Bubbles: Air bubbles in the optical path of the polarimeter cell will cause erroneous readings. Ensure the cell is filled carefully to avoid them. In packed bed reactors, air bubble accumulation can also affect mass transfer.

Q: My solution is turning yellow or brown. How can I prevent this?

A: Browning indicates sugar degradation, which can occur under harsh conditions.

-

Excessive Temperature or Acid Strength: High temperatures or highly concentrated strong acids can cause the resulting glucose and fructose to degrade into other products, such as hydroxymethylfurfural (HMF), which are often colored.

-

Solution: To prevent this, consider lowering the reaction temperature or using a lower concentration of the acid catalyst. Be aware that this will also slow the rate of inversion.

Quantitative Data Summary

The rate of sucrose inversion is highly dependent on the type of acid used and the reaction temperature. The table below summarizes the effect of different catalysts on the reaction rate constant (k).

| Catalyst Type | Catalyst Example | Relative Rate | Typical Conditions | Key Considerations |

| Strong Acid | Hydrochloric Acid (HCl) | Very Fast | 2M HCl, 25-50°C | Reaction can be complete in a few hours. Prone to cause sugar degradation at high temperatures. |

| Weak Acid | Monochloroacetic Acid | Moderate | 2M MCAA, 50-60°C | Significantly slower than strong acids, allowing for easier measurement over time. |

| Weak Acid | Citric Acid | Slow | pH 1.87-2.43, 50°C | Often used in solid-state reactions or where a milder catalyst is required. |

| Heterogeneous | Cation-Exchange Resin (H+ form) | Variable | Packed bed reactor | Allows for easy separation of the catalyst from the product solution. The reaction may be controlled by diffusion kinetics. |

Experimental Protocols

Protocol 1: Determining the Rate Constant of Sucrose Inversion via Polarimetry

This protocol outlines the procedure for monitoring the inversion of sucrose using a strong acid catalyst (HCl).

1. Solution Preparation:

-

Sucrose Solution: Dissolve 20g of pure sucrose in distilled water and dilute to 100 mL in a volumetric flask.

-

Acid Solution: Prepare 100 mL of 4 M Hydrochloric Acid (HCl).

-

Place both solutions in a thermostatic water bath set to the desired temperature (e.g., 25°C) to allow them to equilibrate.

2. Polarimeter Setup:

-

Turn on the sodium vapor lamp and allow it to warm up.

-

Circulate water from the thermostat through the jacket of the polarimeter tube to maintain a constant temperature.

-

Take a zero reading with the polarimeter tube filled with distilled water.

3. Reaction Initiation and Measurement:

-

Pipette 25 mL of the sucrose solution and 25 mL of the 4 M HCl solution into a beaker and mix thoroughly. Start a timer immediately.

-

Quickly rinse the polarimeter tube with a small amount of the reaction mixture, then fill the tube completely, ensuring no air bubbles are present.

-

Place the tube in the polarimeter and take the first reading of the angle of rotation (α₀) as quickly as possible (e.g., at t=2 minutes).

-

Record the angle of rotation (αt) at regular intervals (e.g., every 10 minutes for the first hour, then less frequently as the reaction slows).

4. Final Reading (α∞):

-

To obtain the angle of rotation at reaction completion, a portion of the reaction mixture can be heated in a 70°C water bath for about an hour to drive the reaction to completion, then cooled back to the experimental temperature for a final reading. Alternatively, allow a sample to react for over 24 hours.

5. Data Analysis:

-

The reaction follows pseudo-first-order kinetics.

-

The rate constant (k) can be determined by plotting ln(αt - α∞) versus time (t). The slope of the resulting straight line will be -k.

Caption: Experimental workflow for a sucrose inversion kinetics study.

Reaction Pathway

The acid-catalyzed hydrolysis of sucrose is thought to proceed through the reversible protonation of the glycosidic oxygen, followed by the addition of water.

References

Technical Support Center: Controlling the Degree of Inversion for Specific Applications